N,N'-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via nucleophilic substitution reactions using 4-methoxyaniline.
Attachment of Methylpiperidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N’-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its combination of methoxyphenyl and methylpiperidinyl groups attached to a triazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H28N6O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H28N6O2/c1-16-12-14-29(15-13-16)23-27-21(24-17-4-8-19(30-2)9-5-17)26-22(28-23)25-18-6-10-20(31-3)11-7-18/h4-11,16H,12-15H2,1-3H3,(H2,24,25,26,27,28) |
InChI Key |
VJYAPJXPSOSLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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